Dioxoaminopyrine
Dioxoaminopyrine
Dioxoaminopyrine is a monocarboxylic acid amide that is N,N-dimethyl-2-oxoacetamide substituted by a 2-acetyl-2-methyl-1-phenylhydrazinyl group at position 2. It is a metabolite of the drug aminopyrine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a carbohydrazide and a monocarboxylic acid amide.
Brand Name:
Vulcanchem
CAS No.:
519-65-3
VCID:
VC0117983
InChI:
InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3
SMILES:
CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C
Molecular Formula:
C13H17N3O3
Molecular Weight:
263.29 g/mol
Dioxoaminopyrine
CAS No.: 519-65-3
Reference Standards
VCID: VC0117983
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
CAS No. | 519-65-3 |
---|---|
Product Name | Dioxoaminopyrine |
Molecular Formula | C13H17N3O3 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | 2-(N-[acetyl(methyl)amino]anilino)-N,N-dimethyl-2-oxoacetamide |
Standard InChI | InChI=1S/C13H17N3O3/c1-10(17)15(4)16(11-8-6-5-7-9-11)13(19)12(18)14(2)3/h5-9H,1-4H3 |
Standard InChIKey | IRTZMJWVZQYURE-UHFFFAOYSA-N |
SMILES | CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C |
Canonical SMILES | CC(=O)N(C)N(C1=CC=CC=C1)C(=O)C(=O)N(C)C |
Description | Dioxoaminopyrine is a monocarboxylic acid amide that is N,N-dimethyl-2-oxoacetamide substituted by a 2-acetyl-2-methyl-1-phenylhydrazinyl group at position 2. It is a metabolite of the drug aminopyrine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a carbohydrazide and a monocarboxylic acid amide. |
Solubility | 0.29 M |
Synonyms | 2-(Dimethylamino)-2-oxo-acetic Acid 2-Acetyl-2-methyl-1-phenylhydrazide; 1-Acetyl-1,5,5-trimethyl-2-phenylsemioxamazide; 1-Acetyl-1,5,5-trimethyl-2-_x000B_phenylsemioxamazide; Dioxyaminopyrine; Dioxypyramidon; α-(Dimethylamidooxalyl)-β,β-methylacetylpheny |
PubChem Compound | 68214 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume